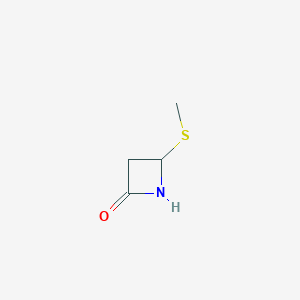

4-(Methylsulfanyl)azetidin-2-one

説明

4-(Methylsulfanyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a methylsulfanyl (–SCH₃) substituent at the 4-position of the azetidine ring. This structural motif is significant in medicinal and synthetic chemistry due to the inherent reactivity of the β-lactam ring and the versatile role of sulfur-containing groups in modulating biological activity and chemical reactivity. The methylsulfanyl group can undergo oxidation to sulfonyl (–SO₂–) or sulfoxide (–SO–) functionalities, enhancing polarity and enabling diverse pharmacological applications .

特性

CAS番号 |

68290-18-6 |

|---|---|

分子式 |

C4H7NOS |

分子量 |

117.17 g/mol |

IUPAC名 |

4-methylsulfanylazetidin-2-one |

InChI |

InChI=1S/C4H7NOS/c1-7-4-2-3(6)5-4/h4H,2H2,1H3,(H,5,6) |

InChIキー |

WZPSXMPWJCIGAY-UHFFFAOYSA-N |

正規SMILES |

CSC1CC(=O)N1 |

製品の起源 |

United States |

類似化合物との比較

Key Structural Differences :

Sulfonyl-Substituted Azetidin-2-one Derivatives

- 3-Chloro-1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)azetidin-2-one (Ev13) :

The sulfonyl group (–SO₂–) increases electrophilicity of the β-lactam ring, enhancing reactivity toward nucleophiles (e.g., bacterial transpeptidases). This compound exhibits antimicrobial activity (MIC: 12.5–25 μg/mL against S. aureus and E. coli), attributed to the sulfonyl group’s ability to disrupt cell wall synthesis . - 4-(Phenylsulfonyl)azetidin-2-one (Ev14) :

With a molecular weight of 211.24 g/mol, this compound serves as a synthetic intermediate. The phenylsulfonyl group stabilizes the β-lactam ring against hydrolysis, making it suitable for prolonged bioactivity .

Activity Comparison :

Ethynyl- and Silyl-Substituted Derivatives

- 4-((Triisopropylsilyl)ethynyl)azetidin-2-one (Ev2, Ev11) :

The ethynyl group enables click chemistry applications, while the triisopropylsilyl (TIPS) moiety protects against premature reactions. These derivatives are synthesized via alkynyllithium intermediates, highlighting distinct synthetic pathways compared to sulfanyl analogues . - 4-Ethynylazetidin-2-one (Ev11): Isolated as a minor product (9% yield), this compound’s terminal alkyne group offers modularity for bioconjugation, a feature absent in 4-(Methylsulfanyl)azetidin-2-one .

Bis-Azetidin-2-one Derivatives (Ev3)

The compound 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one) features dual β-lactam cores linked via a disulfide bridge. This structural complexity enhances rigidity and may confer unique binding modes in antimicrobial applications, though synthetic complexity limits scalability compared to monosubstituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。